Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Overview
Description
Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a versatile chemical compound used in scientific research. Its unique structure enables diverse applications in pharmaceutical, medicinal, and synthetic chemistry studies, making it a valuable tool for advancing scientific knowledge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate: Contains a chloro substituent, which may alter its chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-3-29-21(26)14-30-19-9-5-8-18-17(19)10-11-24(22(18)27)13-20(25)23-15-6-4-7-16(12-15)28-2/h4-12H,3,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONCAGKKCQHTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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